Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is a chemical compound that has been widely used in scientific research. It is a pyrrolidine derivative that has shown potential in various applications, including drug development, catalysis, and organic synthesis. In
Scientific Research Applications
Tert-butyl (Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been used in various scientific research applications. One of the most promising applications of this compound is in drug development. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
Mechanism Of Action
The mechanism of action of tert-butyl (Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of important biomolecules. By inhibiting these enzymes, tert-butyl (Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate may disrupt important cellular processes, leading to its observed biochemical and physiological effects.
Biochemical And Physiological Effects
Tert-butyl (Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, it has been shown to have antiproliferative activity against certain cancer cell lines. However, the exact mechanisms underlying these effects are not fully understood.
Advantages And Limitations For Lab Experiments
Tert-butyl (Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. Additionally, it exhibits potent inhibitory activity against certain enzymes, making it a useful tool for studying enzyme function. However, its use in lab experiments is limited by its potential toxicity and lack of specificity for certain enzymes.
Future Directions
There are several future directions for research involving tert-butyl (Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate. One potential direction is the development of more potent and specific enzyme inhibitors based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of tert-butyl (Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate and its potential applications in drug development. Finally, more research is needed to assess the safety and toxicity of this compound, particularly in vivo.
Synthesis Methods
The synthesis of tert-butyl (Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate involves the reaction of tert-butyl (2R)-2-amino-5-oxopyrrolidine-1-carboxylate with paraformaldehyde in the presence of a strong acid catalyst. The reaction yields the desired product, which can be purified by column chromatography. The synthesis of this compound has been well-documented in the literature, and various modifications have been reported to improve the yield and purity of the product.
properties
IUPAC Name |
tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)9-6-5-8(12-9)7-14-4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGQEKXMYRIHTC-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC[C@H](N1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate |
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